molecular formula C18H16N2O2 B14639122 1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]- CAS No. 53683-82-2

1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-

Cat. No.: B14639122
CAS No.: 53683-82-2
M. Wt: 292.3 g/mol
InChI Key: BILJFGMLQJRWBP-UHFFFAOYSA-N
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Description

1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]- is a synthetic organic compound with a complex structure. It belongs to the class of pyrrole derivatives, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

The synthesis of 1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]- typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1H-pyrrole-2,5-dione with 4-methylphenylamine under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to ensure consistency and efficiency .

Chemical Reactions Analysis

1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]- can be compared with other similar compounds, such as:

    1-Phenyl-1H-pyrrole-2,5-dione: This compound has a similar pyrrole core but differs in the substituents attached to the pyrrole ring.

    1H-Pyrrole-2,5-dione, 1-[(4-methylphenyl)sulfonyl]: This compound has a sulfonyl group instead of the amino group, leading to different chemical properties and applications.

    1H-Pyrrole-2,5-dione, 1-[(trimethoxysilyl)methyl]:

The uniqueness of 1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]- lies in its specific structure and the resulting chemical properties, which make it suitable for a wide range of applications in scientific research and industry.

Biological Activity

1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]- (CAS Number: 1631-28-3) is a compound with significant biological activity, particularly in the realms of anti-cancer and anti-inflammatory properties. This article synthesizes current research findings and case studies to provide a comprehensive overview of its biological activities.

  • Molecular Formula : C15_{15}H12_{12}N2_2O4_4
  • Molecular Weight : 282.25 g/mol
  • Density : 1.506 g/cm³
  • Boiling Point : 511.8 °C
  • Flash Point : 253.4 °C

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. Studies indicate that derivatives of pyrrole-2,5-dione can inhibit tyrosine kinases, which are crucial for cancer cell proliferation. For instance, a related compound demonstrated the ability to inhibit growth in various cancer cell lines by interacting with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2 .

Antitumor Activity

Research has shown that certain derivatives of pyrrole-2,5-dione exhibit potent antitumor effects. A notable study highlighted a compound that inhibited the growth of colon cancer cell lines (HCT-116, SW-620, Colo-205) with a GI50 value ranging from 1.0×1081.0\times 10^{-8} M to 1.6×1081.6\times 10^{-8} M . This suggests that modifications in the side groups of the pyrrole structure significantly enhance its biological efficacy.

Table 1: Antitumor Activity of Pyrrole Derivatives

CompoundCell Line TestedGI50 (M)Reference
4-Amino-3-chloro-1H-pyrrole-2,5-dioneHCT-1161.0×1081.0\times 10^{-8}Dubinina et al., 2007
4-Amino-3-chloro-1H-pyrrole-2,5-dioneSW-6201.6×1081.6\times 10^{-8}Garmanchuk et al., 2013a
4-Amino-3-chloro-1H-pyrrole-2,5-dioneColo-2051.0×1081.0\times 10^{-8}Kuznietsova et al., 2013

Anti-inflammatory Properties

In addition to its antitumor potential, compounds related to pyrrole-2,5-dione have been reported to possess anti-inflammatory properties. A study indicated that these compounds could reduce inflammation markers in vitro without inducing significant cytotoxicity at lower concentrations .

Case Studies

  • Colon Cancer Model : In a chemically induced colon cancer model in rats, the administration of a pyrrole derivative led to a significant reduction in tumor growth compared to controls .
  • Toxicity Assessment : Toxicological evaluations showed that while some derivatives exhibited slight toxicity at high concentrations (100 µg/mL), they generally maintained low toxicity profiles at therapeutic doses .

Properties

CAS No.

53683-82-2

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

3-(4-methylanilino)-1-(4-methylphenyl)pyrrole-2,5-dione

InChI

InChI=1S/C18H16N2O2/c1-12-3-7-14(8-4-12)19-16-11-17(21)20(18(16)22)15-9-5-13(2)6-10-15/h3-11,19H,1-2H3

InChI Key

BILJFGMLQJRWBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=O)N(C2=O)C3=CC=C(C=C3)C

Origin of Product

United States

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